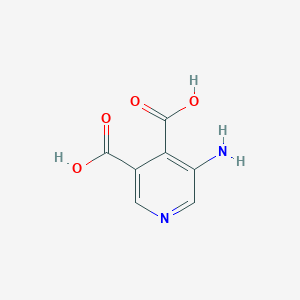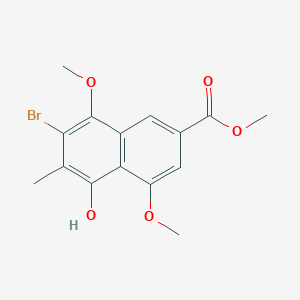
2-Naphthalenecarboxylic acid, 7-bromo-5-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 7-bromo-5-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester is a complex organic compound with the molecular formula C15H15BrO5 and a molecular weight of 355.18 g/mol. This compound is known for its unique structural features, including a naphthalene ring substituted with bromine, hydroxyl, methoxy, and methyl ester groups.
Méthodes De Préparation
The synthesis of 2-Naphthalenecarboxylic acid, 7-bromo-5-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester typically involves multi-step organic reactions. One common method includes the bromination of 2-naphthalenecarboxylic acid followed by hydroxylation and methoxylation reactions. The final step involves esterification to form the methyl ester derivative. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Naphthalenecarboxylic acid, 7-bromo-5-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 7-bromo-5-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition or as a probe for biological assays.
Industry: It may be used in the production of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 7-bromo-5-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester involves its interaction with specific molecular targets. The bromine and hydroxyl groups may participate in hydrogen bonding or halogen bonding with biological macromolecules, affecting their function. The methoxy and methyl ester groups can influence the compound’s lipophilicity and membrane permeability, impacting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Naphthalenecarboxylic acid, 7-bromo-5-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester include:
2-Naphthalenecarboxylic acid, 4-bromo-3-hydroxy-, methyl ester: This compound has a similar structure but differs in the position of the bromine and hydroxyl groups.
2-Naphthalenecarboxylic acid, 7-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester: This compound lacks the bromine substituent, which can significantly alter its chemical and biological properties.
Propriétés
Formule moléculaire |
C15H15BrO5 |
|---|---|
Poids moléculaire |
355.18 g/mol |
Nom IUPAC |
methyl 7-bromo-5-hydroxy-4,8-dimethoxy-6-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H15BrO5/c1-7-12(16)14(20-3)9-5-8(15(18)21-4)6-10(19-2)11(9)13(7)17/h5-6,17H,1-4H3 |
Clé InChI |
ITEANEQRTYTSMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C(C=C2OC)C(=O)OC)C(=C1Br)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


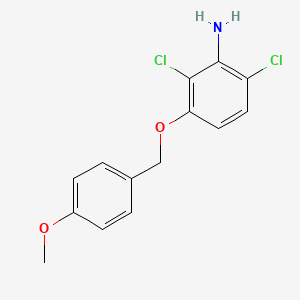

![2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)

![n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13936599.png)
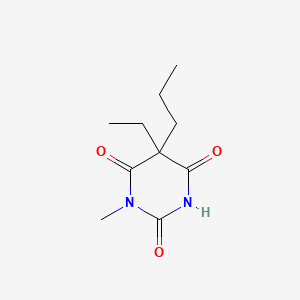
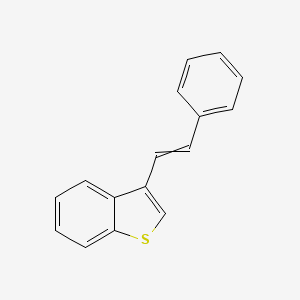
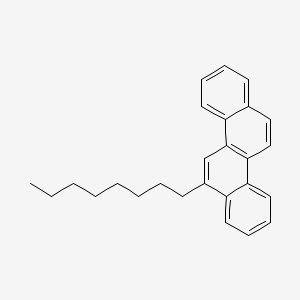

![2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13936620.png)

methanone](/img/structure/B13936628.png)
